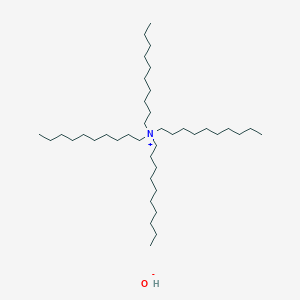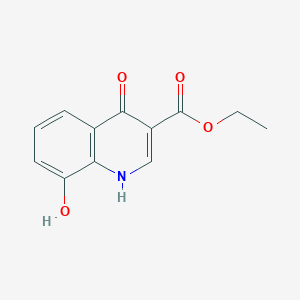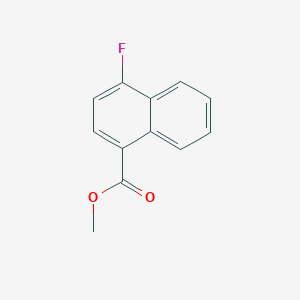
2,4,4',6-Tetrabromodiphenyl ether
Overview
Description
2,4,4’,6-Tetrabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to enhance fire resistance, particularly in plastics and electronic devices . The chemical formula for 2,4,4’,6-Tetrabromodiphenyl ether is C12H6Br4O, and it appears as a colorless to pale yellow crystalline solid .
Mechanism of Action
Target of Action
2,4,4’,6-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the immune system and the nervous system . It has been found to impair macrophage and basophil activities . It also affects the visual system, disrupting retinal metabolism and related biological processes .
Mode of Action
BDE-47 interacts with its targets by modulating the intracellular expression of microRNAs (miRNAs). These miRNAs are involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . BDE-47 can also interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also disrupts retinal metabolism, affecting eye morphogenesis and visual perception .
Pharmacokinetics
It is known that bde-47 is lipophilic and bioaccumulative . This means it can accumulate in fatty tissues over time, potentially leading to long-term effects.
Result of Action
The molecular and cellular effects of BDE-47’s action include the modulation of intracellular miRNA profiles and the biogenesis of sEVs . It also disrupts retina morphologies and related gene expressions . In addition, BDE-47 can induce physiological toxicity to organisms even at low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of other pollutants, such as lead (Pb), can alter the effects of BDE-47 . The temperature and pH of the environment can also affect the degradation rate of BDE-47 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4,4’,6-Tetrabromodiphenyl ether are not fully understood. It has been found to interact with various biomolecules, leading to changes in biological pathways. For instance, it has been shown to modulate the intracellular expression of miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Cellular Effects
2,4,4’,6-Tetrabromodiphenyl ether has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to modulate the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 Macrophages .
Molecular Mechanism
The molecular mechanism of action of 2,4,4’,6-Tetrabromodiphenyl ether is complex and involves interactions with various biomolecules. It has been shown to interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs . It also induces the overload of specific immune-related miRNAs in derived sEVs .
Temporal Effects in Laboratory Settings
It has been shown to have long-lasting effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 2,4,4’,6-Tetrabromodiphenyl ether vary with different dosages. For example, low doses of this compound have been shown to induce long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver, and increase circulating triglycerides in blood, while moderate doses produce opposite long-lasting effects .
Metabolic Pathways
It has been shown to be involved in the disruption of hormone homeostasis .
Transport and Distribution
2,4,4’,6-Tetrabromodiphenyl ether is efficiently absorbed and stored in adipose tissue where high concentrations were observed in both species .
Subcellular Localization
It has been shown to have effects on the activity or function of various compartments or organelles within the cell .
Preparation Methods
2,4,4’,6-Tetrabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The reaction involves the use of bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . Industrial production methods often involve large-scale bromination processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2,4,4’,6-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms from the compound.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include zinc, ascorbic acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,4’,6-Tetrabromodiphenyl ether has several scientific research applications, including:
Comparison with Similar Compounds
2,4,4’,6-Tetrabromodiphenyl ether is similar to other polybrominated diphenyl ethers, such as:
2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47): This isomer is one of the most prominent PBDE congeners detected in the environment and is known for its immunotoxic effects.
2,3’,4’,6-Tetrabromodiphenyl ether: Another isomer with similar flame-retardant properties.
The uniqueness of 2,4,4’,6-Tetrabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical reactivity and biological effects.
Properties
IUPAC Name |
1,3,5-tribromo-2-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNKMFFUGBFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879895 | |
| Record name | BDE-75 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-63-7 | |
| Record name | 2,4,4',6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-75 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribromo-2-(4-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4',6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E313N2AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


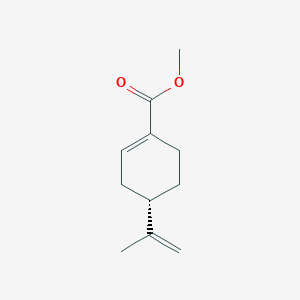
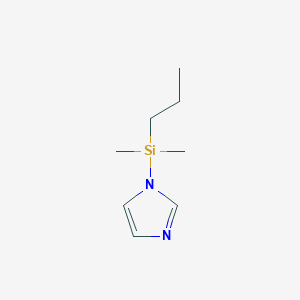
![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
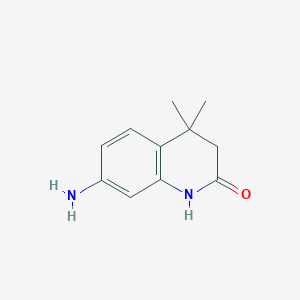
![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)
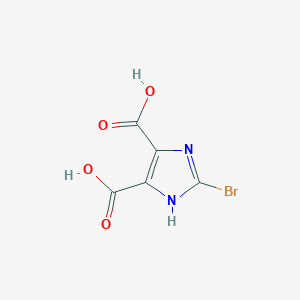
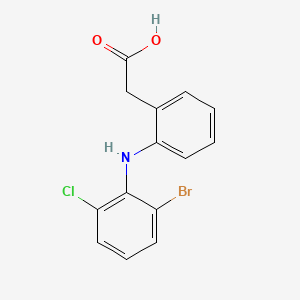
![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)
